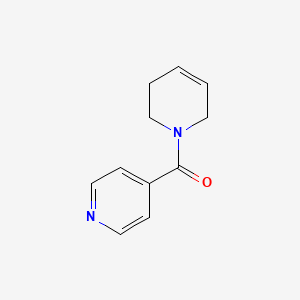

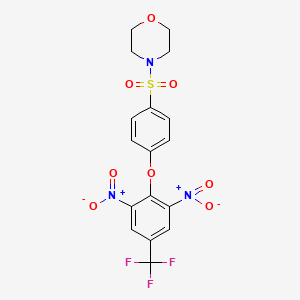

![molecular formula C15H12ClN3OS B2446069 2-((2-氯苄基)硫)-8-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮 CAS No. 896336-87-1](/img/structure/B2446069.png)

2-((2-氯苄基)硫)-8-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridotriazine ring and a chlorophenyl group . It’s likely used in scientific research, given its unique structure.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as azolo[1,2,4]triazines, are synthesized through two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .科学研究应用

抗肿瘤特性

1,3,5-三嗪已证明具有显著的抗肿瘤活性。例如:

- 六甲基蜜胺 (HMM) (1) 和 2-氨基-4-吗啉基-s-三嗪 (2) 是临床上用于治疗肺癌、乳腺癌和卵巢癌的抗肿瘤药物 .

- 羟甲基五甲基蜜胺 (HMPMM) (3) 是 HMM 的活性代谢物 .

- 6-(苄基硫)-4-((3-氯苄基)硫)-1,3,5-三嗪-2(1H)-酮 被鉴定为拓扑异构酶 II 抑制剂 .

芳香化酶抑制

结构类似于 4 的 1,3,5-三嗪表现出芳香化酶抑制活性 .

铁载体介导的药物潜力

1,3,5-三嗪 6: 具有作为铁载体的潜在用途,铁载体在微生物铁螯合中起作用 .

促肾上腺皮质激素释放因子受体拮抗作用

白三烯 C4 拮抗作用

类型 8 的化合物: 对白三烯 C4 (LTC4) 表现出有效活性,提供对 HCl.乙醇诱导的胃损伤的保护 .

锥虫 brucei 抑制

底物 10: 对原生动物寄生虫锥虫 brucei 表现出良好的体外活性,锥虫 brucei 是人类非洲锥虫病的病原体 .

总之,该化合物的多种应用涵盖抗肿瘤特性、芳香化酶抑制、铁载体介导的药物潜力、促肾上腺皮质激素释放因子受体拮抗作用、白三烯 C4 拮抗作用和原生动物抑制。 研究人员继续探索其在这些领域的潜力,使其成为一个引人入胜的研究领域! 🌟 .

作用机制

Target of Action

It is known that similar s-triazine derivatives have been found to inhibit various enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, nadp±dependent isocitrate dehydrogenases, and cyclin-dependent kinases .

Mode of Action

S-triazine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This interaction leads to changes in the function of the target enzymes, thereby affecting the cellular processes they regulate .

Biochemical Pathways

S-triazine derivatives are known to affect diverse signaling pathways through their inhibition of various enzymes . The downstream effects of these interactions can include changes in cell proliferation and other cellular processes .

Result of Action

S-triazine derivatives are known to have remarkable activity against a wide range of cancer cells .

Action Environment

Factors such as temperature can affect the rate of reactions involving similar compounds .

生化分析

Biochemical Properties

The biochemical properties of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are largely determined by its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit topoisomerase II, an enzyme responsible for adding supercoils to the DNA molecule . This interaction can significantly influence biochemical reactions within the cell.

Cellular Effects

The effects of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one on cells are diverse and complex. Its interaction with topoisomerase II can influence cell function by altering DNA supercoiling, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Its inhibitory effect on topoisomerase II can lead to changes in gene expression, affecting the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on topoisomerase II, it is plausible that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with topoisomerase II, it may be involved in DNA replication and transcription processes .

属性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIGZLELHOPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)

![2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2445997.png)

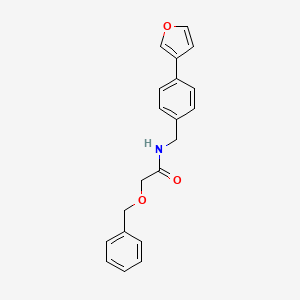

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

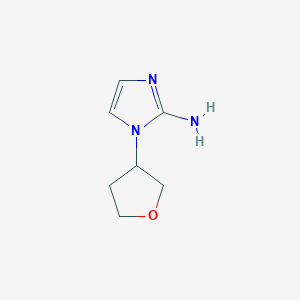

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)

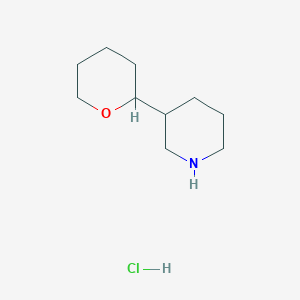

![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)